molecular formula C20H44NO5P B12680187 Einecs 300-884-0 CAS No. 93964-37-5

Einecs 300-884-0

Cat. No.: B12680187
CAS No.: 93964-37-5
M. Wt: 409.5 g/mol
InChI Key: SCTWVFXOEWSZOB-ZAGWXBKKSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 300-884-0. These substances are subject to the EU REACH program, which mandates toxicity evaluations using computational methods like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to minimize animal testing . This compound, like other entries, requires hazard assessment through comparisons with structurally or functionally similar compounds, leveraging predictive models and physicochemical property matching.

Properties

CAS No.

93964-37-5

Molecular Formula

C20H44NO5P

Molecular Weight

409.5 g/mol

IUPAC Name

2-aminoethanol;[(E)-octadec-1-enyl] dihydrogen phosphate

InChI

InChI=1S/C18H37O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;3-1-2-4/h17-18H,2-16H2,1H3,(H2,19,20,21);4H,1-3H2/b18-17+;

InChI Key

SCTWVFXOEWSZOB-ZAGWXBKKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/OP(=O)(O)O.C(CO)N

Canonical SMILES

CCCCCCCCCCCCCCCCC=COP(=O)(O)O.C(CO)N

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 300-884-0 involve both synthetic routes and industrial production methods. The synthetic routes typically include specific reaction conditions that ensure the purity and stability of the compound. Industrial production methods are designed to scale up the synthesis process while maintaining quality and consistency .

Chemical Reactions Analysis

Einecs 300-884-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are often utilized in further chemical processes or applications .

Scientific Research Applications

Einecs 300-884-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be involved in studies related to cellular processes and molecular interactions. In medicine, the compound could be part of drug development or diagnostic research. Industrial applications include its use in manufacturing processes and product formulations .

Mechanism of Action

The mechanism of action of Einecs 300-884-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its applications in research and industry .

Comparison with Similar Compounds

Structural Similarity and Predictive Coverage

EINECS compounds are often analyzed for structural analogs using the Tanimoto similarity index (≥70% similarity via PubChem 2D fingerprints). For example, REACH Annex VI Table 3.1 chemicals (1,387 labeled compounds) were compared with 33,000 EINECS substances, revealing that a small subset of labeled chemicals can cover a vast chemical space. Specifically, 1,387 Annex chemicals provided analogs for 33,000 EINECS compounds, demonstrating a "network effect" in predictive modeling .

Table 1: Coverage Efficiency of EINECS 300-884-0 Analogs

Metric Value/Description Source
Tanimoto Similarity Threshold ≥70% (PubChem 2D fingerprints)
Labeled Compounds (Annex VI) 1,387
Covered EINECS Compounds 33,000 (~20× coverage efficiency)
Compounds Without Analogs Reduced by 80% as labeled data increases

Physicochemical Property Space

The physicochemical space of EINECS chemicals, including bioavailability-related properties (e.g., log Kow, solubility), is critical for toxicity predictions. In a comparison between 28 ERGO reference substances and 56,703 EINECS compounds, ERGO chemicals covered a significant portion of the EINECS domain, particularly for properties relevant to bioaccumulation and toxicity .

Table 2: Key Physicochemical Properties for Comparison

Property Relevance Example Range (EINECS) Source
log Kow (Hydrophobicity) Predicts bioaccumulation and membrane permeability 0.5–8.5
Molecular Weight Influences metabolic pathways 50–500 Da
Water Solubility Affects environmental mobility 0.1–100,000 mg/L

Toxicity Predictions and Model Limitations

QSAR models for EINECS chemicals, such as those developed for substituted mononitrobenzenes and chlorinated alkanes, highlight both opportunities and challenges:

  • Accuracy : Models predict ~17% of high-production-volume (HPV) and 10% of EINECS compounds with experimental-level accuracy, underscoring gaps in chemical diversity .
  • Applicability : this compound’s analogs may fall outside model applicability domains, necessitating experimental validation for outliers .

Research Implications and Challenges

The comparison of this compound with analogs reveals:

Efficiency of Computational Tools : RASAR and QSAR models enable rapid screening but require expansion of labeled datasets to improve coverage .

Data Gaps : Over 50% of EINECS chemicals remain unclassified (e.g., botanical extracts), limiting model applicability .

Regulatory Needs : REACH mandates filling toxicity data gaps by 2034, prioritizing computational methods for high-risk compounds .

Q & A

How can researchers design reproducible experimental protocols for synthesizing and characterizing Einecs 300-884-0?

Methodological Answer:

  • Experimental Design: Use a modular approach to isolate variables (e.g., reaction temperature, solvent purity) during synthesis. Document procedural deviations (e.g., humidity effects) in real time .
  • Characterization: Employ orthogonal analytical techniques (e.g., NMR, HPLC-MS, X-ray crystallography) to validate compound identity. For novel derivatives, provide full spectral data and purity metrics (≥95% by HPLC) in supplementary materials .
  • Reproducibility: Include step-by-step protocols in the main manuscript for up to five critical syntheses; archive detailed procedures for additional compounds in supplementary files .

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